methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate
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Overview
Description
“Methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate” is a chemical compound with the molecular formula C22H34O2 . It is also known as Mansumbinoic acid . The compound has an average mass of 330.504 Da and a monoisotopic mass of 330.255890 Da . It has 6 defined stereocentres .
Molecular Structure Analysis
The molecular structure of this compound is based on its IUPAC name. It contains a cyclopenta[a]naphthalen-6-yl group, which is a polycyclic group consisting of a naphthalene fused to a cyclopentane ring . This group is attached to a propanoate ester functional group through a carbon atom at the 6-position .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 . It has a boiling point of 392.8±42.0 °C at 760 mmHg . The flash point is 102.2±26.2 °C . The LogP value, which is a measure of the compound’s lipophilicity, is 7.40 . The vapour pressure is 0.0±0.9 mmHg at 25°C . The index of refraction is 1.500 .Scientific Research Applications
Conformational and Structural Analysis
- Researchers have studied the structure and conformation of compounds similar to the mentioned chemical. For instance, the absolute configuration of isoeichlerialactone, a seco-dammarane triterpenoid with a similar structure, was determined, providing insights into its molecular geometry and potential applications in material science and chemistry (Fun, Joycharat, Voravuthikunchai, & Chantrapromma, 2010).
Study of Optical and Fluorescent Properties
- Compounds with similar molecular structures have been synthesized and characterized for their optical properties. For instance, a compound with intramolecular charge transfer characteristics was synthesized, which acts as a fluorescent chemosensor for micromolar detection of Fe+3 ions, suggesting potential applications in molecular diagnostics (Singh, Sindhu, & Khurana, 2014).
Synthesis and Biological Evaluation
- There has been research on the synthesis and biological evaluation of derivatives of similar compounds, focusing on their potential inhibitory activities. This is indicative of their potential use in pharmacology and drug development (Gomaa et al., 2011).
Investigation of Volatile Constituents
- Studies have been conducted to determine the volatile constituents of various plant parts, where similar compounds have been identified. This research can contribute to understanding the chemical composition of plants and their potential applications in natural product chemistry (Chen et al., 2010).
properties
CAS RN |
102848-63-5 |
---|---|
Product Name |
methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate |
Molecular Formula |
C15H11BrO3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate |
InChI |
InChI=1S/C22H34O2/c1-15(2)17-12-14-22(4)19(18(17)9-11-20(23)24-5)10-8-16-7-6-13-21(16,22)3/h6-7,16-19H,1,8-14H2,2-5H3/t16-,17+,18-,19+,21+,22+/m0/s1 |
InChI Key |
GZLOULXNCLGCGH-MYBSLXOZSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@@]2([C@@H]([C@H]1CCC(=O)OC)CC[C@H]3[C@]2(CC=C3)C)C |
SMILES |
CC(=C)C1CCC2(C(C1CCC(=O)OC)CCC3C2(CC=C3)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C(C1CCC(=O)OC)CCC3C2(CC=C3)C)C |
synonyms |
mansumbinoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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